molecular formula C18H18IN3O B13083007 2-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide CAS No. 522629-42-1

2-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide

Cat. No.: B13083007
CAS No.: 522629-42-1
M. Wt: 419.3 g/mol
InChI Key: WMNHNCXXLSQYFN-UHFFFAOYSA-N
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Description

Properties

CAS No.

522629-42-1

Molecular Formula

C18H18IN3O

Molecular Weight

419.3 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide

InChI

InChI=1S/C18H17N3O.HI/c1-13-6-5-9-17(14(13)2)20-18(22)12-21-11-16-8-4-3-7-15(16)10-19-21;/h3-11H,12H2,1-2H3;1H

InChI Key

WMNHNCXXLSQYFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2)C.[I-]

Origin of Product

United States

Biological Activity

2-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is a novel compound characterized by its unique phthalazin-2-ium structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will discuss its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a phthalazine core linked to a 2-(2-oxoethyl) substituent and a dimethylphenyl amino group. Its molecular formula includes carbon, hydrogen, nitrogen, oxygen, and iodine, indicating a complex structure conducive to various biological interactions.

Biological Activity Overview

Preliminary studies suggest that derivatives of phthalazine exhibit several biological activities. The specific activities attributed to this compound include:

  • Anticancer Activity : Research indicates that phthalazine derivatives can inhibit vascular endothelial growth factor receptor (VEGFR-2) and epidermal growth factor receptor (EGFR), both critical in cancer progression. IC50 values for similar compounds have been reported in the nanomolar range, demonstrating potent inhibitory effects on cancer cell lines .
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The biological mechanisms through which this compound exerts its effects are primarily linked to its ability to inhibit key signaling pathways associated with tumor growth and angiogenesis. Molecular docking studies have revealed favorable binding orientations within the active sites of VEGFR-2 and EGFR .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other structurally similar compounds:

Compound NameStructural FeaturesNotable Properties
1-(4-Aminophenyl)-1H-phthalazinePhthalazine core with an amino groupAntimicrobial activity
Mefenamic acidAminobenzoic acid derivativeAnti-inflammatory properties
1-(N,N-Dimethylaminomethyl)-1H-phthalazineDimethylamino substitution on phthalazinePotential antitumor activity

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies

Several studies have investigated the biological effects of phthalazine derivatives:

  • Anticancer Studies : A study focused on a series of phthalazine derivatives demonstrated significant anticancer activity against various cell lines including hepatocellular carcinoma and breast cancer. The derivatives showed selective inhibition of VEGFR-2 over EGFR .
  • Antimicrobial Activity : Another research effort evaluated the antimicrobial efficacy of phthalazine derivatives against resistant bacterial strains. The results indicated that modifications to the phthalazine core significantly enhanced antibacterial potency .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
  • CAS No.: 522629-42-1
  • Molecular Formula : C₁₉H₁₉N₃O⁺·I⁻
  • Molecular Weight : ~419.26 g/mol (calculated based on analogous structures in )
  • Purity : ≥95%

Structural Features: This compound belongs to the phthalazinium iodide family, characterized by a phthalazine core substituted with a 2,3-dimethylphenyl group via an acetamide linker. The cationic phthalazinium moiety is stabilized by the iodide counterion.

Structural Analogues in the Phthalazinium Iodide Family

The compound is part of a broader class of phthalazinium derivatives with varying aryl/alkyl substituents. Key structural analogues include:

Compound CAS No. Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 522629-42-1 2,3-dimethylphenyl ~419.26 High purity (≥95%); structural rigidity due to ortho-methyl groups
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide 522629-43-2 2,4-dimethylphenyl ~419.26 Enhanced solubility in polar solvents (para-methyl group reduces steric hindrance)
2-(2-Oxo-2-((4-propionylphenyl)amino)ethyl)phthalazin-2-ium iodide 596107-59-4 4-propionylphenyl ~447.29 Increased hydrophobicity; potential for protein binding via ketone group
Phthalazinium, 2-[2-[(2,5-dimethylphenyl)amino]-2-oxoethyl]-, iodide 522629-44-3 2,5-dimethylphenyl 419.259 Similar molecular weight; meta-methyl substitution may alter π-stacking interactions

Key Observations :

  • Substituent Position : The position of methyl groups on the phenyl ring (2,3 vs. 2,4 or 2,5) significantly impacts steric effects and solubility. For example, the 2,4-dimethylphenyl analogue (CAS 522629-43-2) exhibits better solubility in polar solvents compared to the 2,3-dimethyl derivative due to reduced steric crowding .
  • Functional Groups : The 4-propionylphenyl variant (CAS 596107-59-4) introduces a ketone group, which may enhance binding to biological targets through hydrogen bonding or hydrophobic interactions .
Comparison with Non-Phthalazinium Derivatives

Pyridine-Substituted Analogues:

  • Example: 2-(2-(Pyridin-4-yl)ethyl)-2,3-dihydrophthalazine-1,4-dione (CAS 4336-04-3) . Application: Pyridine derivatives are often explored for antimicrobial or anticancer activity due to their electron-deficient aromatic system .

Denatonium Saccharide (CAS 3734-33-6):

  • Structure: Contains a benzisothiazolone core instead of phthalazine, with a diethylaminoethyl substituent .
  • Function : Used as a denaturant in cosmetics and industrial products. Unlike the target compound, its primary role is sensory (bitterness) rather than therapeutic .

Gd-Based Paramagnetic Complexes (e.g., Gd-DOTA-DSPE):

  • Example : Gadolinium complexes with phthalazine-like ligands ().
  • Key Difference : Incorporation of gadolinium enables use as MRI contrast agents. The target compound lacks metal coordination sites, limiting its utility in imaging .

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